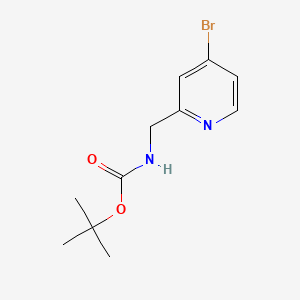

tert-Butyl ((4-bromopyridin-2-yl)methyl)carbamate

Beschreibung

BenchChem offers high-quality tert-Butyl ((4-bromopyridin-2-yl)methyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl ((4-bromopyridin-2-yl)methyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl N-[(4-bromopyridin-2-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-7-9-6-8(12)4-5-13-9/h4-6H,7H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIMMBUVDRRUSNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC=CC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060813-12-8 | |

| Record name | tert-Butyl N-((4-bromopyridin-2-yl)methyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-Butyl ((4-bromopyridin-2-yl)methyl)carbamate

Abstract

This technical guide provides a comprehensive, scientifically grounded methodology for the synthesis of tert-Butyl ((4-bromopyridin-2-yl)methyl)carbamate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The narrative emphasizes a robust and scalable multi-step synthetic sequence, beginning from commercially available precursors. We detail the synthesis of the key intermediate, (4-bromopyridin-2-yl)methanamine, through a pathway involving radical bromination, followed by a highly efficient N-tert-butoxycarbonylation (Boc) protection step. Each stage of the synthesis is explained with mechanistic rationale, detailed experimental protocols, and data presentation to ensure reproducibility and provide researchers with a self-validating system for obtaining the target compound with high purity and yield.

Introduction: The Significance of the 4-Bromopyridine Scaffold

Substituted pyridines are privileged scaffolds in modern pharmacology, forming the core of numerous approved drugs and clinical candidates. The specific motif of 2-aminomethyl-4-bromopyridine is of particular interest to drug development professionals. This structure incorporates three key features for molecular diversification:

-

A nucleophilic aminomethyl group at the 2-position, ideal for amide bond formation, reductive amination, and construction of complex side chains.

-

A reactive bromine atom at the 4-position, which serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups.

-

A pyridine core , which acts as a bioisostere for a phenyl ring but offers improved solubility, metabolic stability, and the ability to form hydrogen bonds.

Protecting the aminomethyl group as its tert-butyl carbamate (Boc) derivative yields the title compound, tert-Butyl ((4-bromopyridin-2-yl)methyl)carbamate. This transformation is critical as it masks the reactivity of the amine, allowing for selective chemistry to be performed at the 4-position bromide. The Boc group is favored due to its stability in basic and nucleophilic conditions and its facile, clean removal under mild acidic conditions.[1] Consequently, this compound is a pivotal intermediate for constructing libraries of novel molecules for screening in various therapeutic areas, including oncology and neurodegenerative diseases.[2]

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule dictates the overall synthetic strategy. The primary disconnection is the carbamate C-N bond, which simplifies the target molecule to the key amine intermediate, (4-bromopyridin-2-yl)methanamine, and a Boc-donating reagent like di-tert-butyl dicarbonate (Boc₂O).

Further disconnection of the key amine intermediate reveals several potential starting materials. A practical and robust approach begins with 4-bromo-2-methylpyridine. This strategy involves the selective functionalization of the methyl group, which is activated by its position alpha to the pyridine nitrogen. This multi-step, linear synthesis is designed for scalability and relies on well-established, high-yielding chemical transformations.

Caption: Retrosynthetic analysis of the target compound.

Synthesis of Key Precursors

The success of this synthesis hinges on the efficient preparation of the intermediate building blocks. The following sections detail the validated protocols for each step.

The first transformation is the selective monobromination of the methyl group of 4-bromo-2-methylpyridine. This is achieved via a Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as a source of a low concentration of elemental bromine under radical initiation conditions.[3] The use of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), and a non-polar solvent like carbon tetrachloride (CCl₄) is crucial to favor the radical pathway over competitive ionic reactions.[4][5]

Experimental Protocol: Synthesis of 4-Bromo-2-(bromomethyl)pyridine

-

Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromo-2-methylpyridine (17.2 g, 100 mmol, 1.0 eq.).

-

Reagent Addition: Add anhydrous carbon tetrachloride (CCl₄, 250 mL). Stir the solution to ensure complete dissolution. Add N-Bromosuccinimide (NBS) (18.7 g, 105 mmol, 1.05 eq.) and benzoyl peroxide (BPO) (242 mg, 1.0 mmol, 0.01 eq.).

-

Reaction: Heat the reaction mixture to reflux (approx. 77°C) under a nitrogen atmosphere. Monitor the reaction progress by TLC (thin-layer chromatography) or GC-MS (Gas Chromatography-Mass Spectrometry). The reaction is typically complete within 4-6 hours. The disappearance of the starting material and the formation of a less polar spot indicates progress. A key visual cue is the succinimide byproduct, which is insoluble in CCl₄ and will float to the surface upon completion.

-

Work-up: Cool the reaction mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of cold CCl₄.

-

Purification: Concentrate the filtrate under reduced pressure to yield a crude oil. The product, 4-bromo-2-(bromomethyl)pyridine, is often used in the next step without further purification. If necessary, purification can be achieved by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

The benzylic bromide is a potent electrophile, readily displaced by nucleophiles. For the synthesis of the primary amine, (4-bromopyridin-2-yl)methanamine, direct amination with ammonia is a viable method. To avoid over-alkylation, a large excess of ammonia is typically used.

Experimental Protocol: Synthesis of (4-Bromopyridin-2-yl)methanamine

-

Setup: In a pressure-sealed tube or autoclave, dissolve the crude 4-bromo-2-(bromomethyl)pyridine (approx. 100 mmol) from the previous step in 150 mL of tetrahydrofuran (THF).

-

Reagent Addition: Cool the solution to 0°C in an ice bath. Carefully add a 7N solution of ammonia in methanol (200 mL, 1.4 mol, 14 eq.).

-

Reaction: Seal the vessel tightly and allow the mixture to warm to room temperature. Stir vigorously for 16-24 hours. The progress can be monitored by TLC, observing the consumption of the starting bromide.

-

Work-up: After the reaction is complete, cool the mixture and carefully vent the vessel in a fume hood. Concentrate the reaction mixture under reduced pressure to remove the excess ammonia, methanol, and THF.

-

Purification: Dissolve the residue in dichloromethane (DCM, 200 mL) and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then brine (100 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford (4-bromopyridin-2-yl)methanamine[6][7] as a crude oil, which can be purified by column chromatography if needed.

Final Synthesis: N-tert-Butoxycarbonylation

The final step is the protection of the primary amine with a Boc group. This is a standard and highly efficient nucleophilic acyl substitution reaction.[1] The amine nitrogen attacks one of the carbonyl carbons of Boc₂O, leading to the formation of the carbamate and the release of tert-butanol and carbon dioxide.[1] A non-nucleophilic base like triethylamine (TEA) is often added to scavenge the proton released from the amine, driving the reaction to completion.

Caption: The overall three-step synthetic workflow.

Experimental Protocol: Synthesis of tert-Butyl ((4-bromopyridin-2-yl)methyl)carbamate

-

Setup: In a 500 mL round-bottom flask, dissolve (4-bromopyridin-2-yl)methanamine (18.7 g, 100 mmol, 1.0 eq.) in dichloromethane (DCM, 250 mL).

-

Reagent Addition: Add triethylamine (TEA) (15.3 mL, 110 mmol, 1.1 eq.) to the solution. Cool the mixture to 0°C in an ice bath. In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (23.0 g, 105 mmol, 1.05 eq.) in 50 mL of DCM. Add the Boc₂O solution dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC until the starting amine is fully consumed.

-

Work-up: Quench the reaction by adding 100 mL of water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1M HCl (2 x 100 mL) to remove excess TEA, saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is typically a white to off-white solid of high purity. Recrystallization from a hexane/ethyl acetate mixture can be performed if further purification is required to yield the final product.

Data Summary

The following table summarizes the key quantitative data for the described three-step synthesis. Yields are representative and may vary based on the scale and purity of reagents.

| Step | Starting Material | Key Reagents | Molar Ratio (SM:Reagent) | Solvent | Temp. | Time (h) | Expected Yield |

| 1 | 4-Bromo-2-methylpyridine | NBS, BPO | 1 : 1.05 : 0.01 | CCl₄ | Reflux | 4-6 | ~85% (crude) |

| 2 | 4-Bromo-2-(bromomethyl)pyridine | NH₃/MeOH | 1 : 14 | THF | RT | 16-24 | ~75-80% |

| 3 | (4-Bromopyridin-2-yl)methanamine | Boc₂O, TEA | 1 : 1.05 : 1.1 | DCM | 0°C to RT | 4-6 | >90% |

Conclusion

This guide outlines a logical, efficient, and scalable three-step synthesis for tert-Butyl ((4-bromopyridin-2-yl)methyl)carbamate. The chosen pathway leverages robust and well-understood reactions, including radical-initiated benzylic bromination and standard Boc protection, to provide reliable access to this important building block. The detailed, self-validating protocols and mechanistic explanations provided herein are intended to empower researchers in pharmaceutical and chemical development to confidently synthesize this versatile intermediate for application in their discovery programs.

References

-

Yang, J. W., Pan, S. C., & List, B. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. Available at: [Link]

- El-Gendy, B. E. D. M. (2014). Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. Journal of Saudi Chemical Society, 18(5), 556-561.

-

HETEROCYCLES. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Available at: [Link]

-

Beilstein Journals. EXPERIMENTAL PROCEDURES. Available at: [Link]

-

MDPI. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Available at: [Link]

-

Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available at: [Link]

-

National Institutes of Health. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Available at: [Link]

-

The Royal Society of Chemistry. Support information. Available at: [Link]

-

YouTube. NBS: Radical Bromination. Available at: [Link]

-

ResearchGate. Synthesis of tert-butyl (4-(bis(pyridin-2-ylmethyl)amino)butyl)carbamate. Available at: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

- Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2002).

-

Reddit. NBS Radical Bromination - anyone have experience running?. Available at: [Link]

-

J&K Scientific LLC. BOC Protection and Deprotection. Available at: [Link]

-

National Institutes of Health. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Available at: [Link]

-

Chemistry LibreTexts. 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Available at: [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. (4-Bromopyridin-2-yl)methanamine | 865156-50-9 [sigmaaldrich.com]

- 7. 865156-50-9 Cas No. | (4-Bromopyridin-2-yl)methanamine | Apollo [store.apolloscientific.co.uk]

A Comprehensive Technical Guide to tert-Butyl ((4-bromopyridin-2-yl)methyl)carbamate

This guide provides an in-depth exploration of tert-butyl ((4-bromopyridin-2-yl)methyl)carbamate, a key building block in modern medicinal chemistry. Targeted at researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, characterization, applications, and safety protocols, grounding all information in established scientific principles and authoritative sources.

Introduction: Strategic Importance in Drug Discovery

tert-Butyl ((4-bromopyridin-2-yl)methyl)carbamate, identified by CAS Number 1060813-12-8 , is a heterocyclic organic compound of significant interest in the synthesis of complex pharmaceutical agents. Its structure uniquely combines three critical functionalities:

-

A pyridine ring , a common scaffold in numerous approved drugs, capable of engaging in hydrogen bonding and π-stacking interactions with biological targets.

-

A bromine atom at the 4-position, which serves as a versatile synthetic handle for a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of molecular diversity.

-

A Boc-protected aminomethyl group at the 2-position. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile, clean removal under acidic conditions.[1] This feature allows for the selective unmasking of the primary amine for subsequent elaboration.

The convergence of these features in a single molecule makes it a valuable intermediate for constructing libraries of compounds in the pursuit of novel therapeutics, particularly in areas such as oncology and neurodegenerative diseases.[1]

Physicochemical and Spectroscopic Profile

A precise understanding of the compound's physical and analytical characteristics is fundamental for its effective use in synthesis and for quality control.

Core Properties

The key physicochemical properties are summarized below, providing a quick reference for laboratory use.

| Property | Value |

| CAS Number | 1060813-12-8 |

| Molecular Formula | C₁₁H₁₅BrN₂O₂ |

| Molecular Weight | 287.15 g/mol |

| Appearance | Typically an off-white to pale yellow solid |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate, and other common organic solvents. Insoluble in water. |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. Below are the expected spectral data based on the compound's structure and data from analogous molecules.

-

¹H Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum is the primary tool for structural elucidation. The expected signals in CDCl₃ are:

-

δ ~8.4 ppm (d, 1H): Doublet corresponding to the proton at the 6-position of the pyridine ring.

-

δ ~7.4 ppm (s, 1H): Singlet for the proton at the 5-position of the pyridine ring.

-

δ ~7.2 ppm (d, 1H): Doublet for the proton at the 3-position of the pyridine ring.

-

δ ~5.5 ppm (br s, 1H): Broad singlet for the carbamate N-H proton.

-

δ ~4.4 ppm (d, 2H): Doublet for the methylene (-CH₂-) protons, coupled to the N-H proton.

-

δ ~1.45 ppm (s, 9H): Sharp singlet for the nine equivalent protons of the tert-butyl group.[2]

-

-

¹³C Nuclear Magnetic Resonance (¹³C NMR): The carbon spectrum will complement the ¹H NMR data for full structural confirmation. Expected approximate chemical shifts include:

-

δ ~156 ppm: Carbonyl carbon of the carbamate.

-

δ ~150-158 ppm: Pyridine ring carbons C2 and C6.

-

δ ~120-140 ppm: Pyridine ring carbons C3, C4, and C5.

-

δ ~80 ppm: Quaternary carbon of the tert-butyl group.

-

δ ~45 ppm: Methylene carbon (-CH₂-).

-

δ ~28 ppm: Methyl carbons of the tert-butyl group.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent ion for [M+H]⁺ at m/z 287.0 and 289.0 in an approximately 1:1 ratio, which is characteristic of the presence of a single bromine atom.

Synthesis and Mechanism

The synthesis of tert-butyl ((4-bromopyridin-2-yl)methyl)carbamate is a straightforward and high-yielding process, primarily involving two key stages: the preparation of the amine precursor and its subsequent protection.

Synthetic Workflow Overview

The overall synthetic strategy is depicted below. It begins with a suitable 4-bromopyridine derivative, which is converted to the key intermediate, (4-bromopyridin-2-yl)methanamine. This amine is then protected using di-tert-butyl dicarbonate (Boc₂O) to yield the final product.

Caption: Synthetic workflow for the target compound.

Detailed Experimental Protocol

This protocol describes the Boc protection of the commercially available (4-bromopyridin-2-yl)methanamine.

Materials:

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (4-bromopyridin-2-yl)methanamine (1.0 eq).

-

Dissolution: Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

-

Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature.

-

Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirring amine solution at 0 °C (ice bath).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (1x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield tert-butyl ((4-bromopyridin-2-yl)methyl)carbamate as a solid.

Causality Behind Choices:

-

Anhydrous Conditions: The use of anhydrous solvents is crucial as Boc₂O can react with water.

-

Base: A non-nucleophilic organic base like triethylamine is used to neutralize the carboxylic acid byproduct of the reaction, driving the equilibrium towards the product.

-

Dropwise Addition at 0 °C: This controls the initial exotherm of the reaction, preventing potential side reactions.

-

Aqueous Work-up: The washing steps with NaHCO₃ and brine effectively remove any unreacted starting materials, the base, and water-soluble byproducts.

Applications in Medicinal Chemistry

The true value of tert-butyl ((4-bromopyridin-2-yl)methyl)carbamate lies in its role as a versatile intermediate for creating more complex molecules with potential therapeutic value.

Role as a Scaffold

The logical flow for utilizing this compound in a drug discovery program is outlined below.

Caption: Application workflow in drug discovery.

-

Functionalization via Cross-Coupling: The bromine atom is first exploited. Using palladium-catalyzed cross-coupling reactions, a wide array of substituents (aryl, heteroaryl, alkyl, alkynyl groups) can be introduced at the 4-position of the pyridine ring. This step is fundamental for exploring the structure-activity relationship (SAR) at this vector.

-

Boc Deprotection: The resulting diversified intermediate is then treated with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, to cleanly remove the Boc protecting group and reveal the primary amine.

-

Final Elaboration: The newly exposed aminomethyl group serves as a point for final diversification. It can undergo a variety of reactions, such as amide bond formation with carboxylic acids, reductive amination with aldehydes or ketones, or sulfonamide formation, to generate a library of final compounds for biological screening.

This systematic approach allows for the efficient synthesis of a large number of structurally diverse molecules, which is a cornerstone of modern hit-to-lead and lead optimization campaigns in drug discovery.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, a hazard assessment can be made based on analogous structures containing bromopyridine and carbamate moieties.[5][6]

Hazard Identification

-

Acute Toxicity: Likely harmful if swallowed, causing irritation to the gastrointestinal tract.[5]

-

Skin Corrosion/Irritation: May cause skin irritation upon contact.[5]

-

Eye Damage/Irritation: May cause serious eye irritation.[5]

-

Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust.[5]

Recommended Handling and PPE

| Precautionary Measure | Protocol |

| Engineering Controls | Handle in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are accessible. |

| Eye/Face Protection | Wear chemical safety goggles with side shields conforming to EN166 or NIOSH standards. |

| Hand Protection | Wear impervious gloves (e.g., nitrile rubber). Inspect gloves before use and dispose of them properly after handling. |

| Skin and Body Protection | Wear a lab coat and appropriate protective clothing to prevent skin exposure. |

| Respiratory Protection | If handling as a powder outside of a fume hood, use a NIOSH-approved particulate respirator. |

First Aid Measures

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

-

If on Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

Conclusion

tert-Butyl ((4-bromopyridin-2-yl)methyl)carbamate is a strategically designed and highly valuable building block for synthetic and medicinal chemistry. Its combination of a modifiable pyridine core and a protected amine allows for a logical and efficient approach to the synthesis of diverse molecular libraries. A thorough understanding of its synthesis, properties, and handling, as outlined in this guide, is essential for its safe and effective application in the laboratory and in the broader context of drug discovery and development.

References

- Supporting Information. (n.d.). Characterization Data of Products.

- Acros PharmaTech Limited. (2018). SAFETY DATA SHEET. Retrieved from a safety data sheet for a similar bromopyridine compound.

- Ila, H., & Junjappa, H. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2723-2728.

- Fisher Scientific. (2020). SAFETY DATA SHEET. Retrieved from a safety data sheet for a similar pyridine compound.

-

PubChem. (n.d.). tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl N-(4-bromopyridin-2-yl)carbamate. Retrieved from [Link]

- Google Patents. (n.d.). US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate.

-

The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]

- Tuma, J., & Bareš, J. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 72(2), 75-91.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate | C11H15BrN2O2 | CID 29921672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]

- 6. 946000-13-1|tert-Butyl (4-bromopyridin-2-yl)(methyl)carbamate|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to tert-Butyl ((4-bromopyridin-2-yl)methyl)carbamate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: A Versatile Building Block for Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of functionalized heterocyclic scaffolds is paramount to the development of novel therapeutics. Among these, pyridine-based structures are of particular interest due to their presence in a wide array of biologically active molecules and their ability to engage in key interactions with biological targets. tert-Butyl ((4-bromopyridin-2-yl)methyl)carbamate has emerged as a highly valuable and versatile building block, offering a unique combination of functionalities that make it an attractive starting point for the synthesis of complex molecular architectures.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of tert-butyl ((4-bromopyridin-2-yl)methyl)carbamate. It is designed to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to effectively utilize this compound in their synthetic endeavors. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and explore its role as a key intermediate in the construction of pharmaceutically relevant compounds.

Physicochemical Properties: A Foundation for Synthetic Strategy

A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to designing robust and reproducible synthetic routes. The properties of tert-butyl ((4-bromopyridin-2-yl)methyl)carbamate are summarized in the table below.

| Property | Value |

| CAS Number | 1060813-12-8 |

| Molecular Formula | C₁₁H₁₅BrN₂O₂ |

| Molecular Weight | 287.15 g/mol |

| Appearance | Off-white to light yellow solid |

| Purity | Typically ≥97% |

The presence of the bromine atom at the 4-position of the pyridine ring provides a key handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl substituents. The Boc-protected aminomethyl group at the 2-position offers a latent nucleophile that can be unmasked under acidic conditions, providing a site for further elaboration of the molecule. This orthogonal reactivity is a cornerstone of its utility in multi-step syntheses.

Synthesis of tert-Butyl ((4-bromopyridin-2-yl)methyl)carbamate: A Step-by-Step Protocol

The synthesis of the title compound is typically achieved through a two-step process, starting from the commercially available 2-amino-4-bromopyridine. The first step involves the conversion of the starting material to the key intermediate, (4-bromopyridin-2-yl)methanamine. This is followed by the protection of the primary amine with a tert-butoxycarbonyl (Boc) group.

Diagram of the Synthetic Pathway

Caption: Synthetic route to tert-Butyl ((4-bromopyridin-2-yl)methyl)carbamate.

Experimental Protocol: Synthesis of (4-bromopyridin-2-yl)methanamine

Several methods exist for the synthesis of (4-bromopyridin-2-yl)methanamine from 2-amino-4-bromopyridine. One common laboratory-scale approach involves a Hofmann degradation of the corresponding amide.[1]

Materials:

-

2-Amino-4-bromopyridine

-

Reagents for esterification, amination, and Hofmann degradation (e.g., ethyl chloroformate, ammonia, bromine, sodium hydroxide)

-

Appropriate solvents (e.g., ethanol, water)

Procedure:

A detailed, multi-step procedure starting from 4-bromopyridine hydrochloride is often employed for larger-scale synthesis.[1] This involves:

-

Esterification: Conversion of the corresponding carboxylic acid to its ethyl ester.

-

Amination: Reaction of the ester with ammonia to form the amide.

-

Hofmann Degradation: Treatment of the amide with bromine and a strong base to yield the primary amine.[1]

For researchers requiring the direct precursor, (4-bromopyridin-2-yl)methanamine (CAS 865156-50-9) and its hydrochloride salt (CAS 1001414-95-4) are commercially available, which can streamline the synthesis of the title compound.[2][3]

Experimental Protocol: Boc Protection of (4-bromopyridin-2-yl)methanamine

The protection of the primary amine of (4-bromopyridin-2-yl)methanamine with a Boc group is a robust and high-yielding reaction.[4] The tert-butoxycarbonyl (Boc) group is chosen for its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[5]

Materials:

-

(4-Bromopyridin-2-yl)methanamine (or its hydrochloride salt)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Sodium Hydroxide (NaOH)

-

Tetrahydrofuran (THF) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

Procedure:

-

To a solution of (4-bromopyridin-2-yl)methanamine (1.0 eq) in THF, add triethylamine (1.2 eq). If starting from the hydrochloride salt, use 2.2 eq of triethylamine.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise to the cooled reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl ((4-bromopyridin-2-yl)methyl)carbamate as a solid.

Causality Behind Experimental Choices:

-

The use of a base like triethylamine is crucial to neutralize the acid generated during the reaction and to deprotonate the ammonium salt if the hydrochloride precursor is used.

-

The reaction is typically performed at room temperature to ensure a controlled reaction rate and minimize potential side reactions.

-

The aqueous workup is designed to remove any remaining water-soluble reagents and byproducts.

-

Flash column chromatography is a standard and effective method for purifying the final product to a high degree of purity.

Spectroscopic Characterization

-

¹H NMR (CDCl₃, 400 MHz): δ 8.30-8.40 (d, 1H, pyridine-H6), 7.40-7.50 (s, 1H, pyridine-H3), 7.20-7.30 (d, 1H, pyridine-H5), 5.50-5.60 (br s, 1H, NH), 4.40-4.50 (d, 2H, CH₂), 1.40-1.50 (s, 9H, C(CH₃)₃).

-

¹³C NMR (CDCl₃, 101 MHz): δ 160.0-161.0 (C=O), 155.5-156.5 (C-Boc), 149.0-150.0 (pyridine-C6), 140.0-141.0 (pyridine-C4), 125.0-126.0 (pyridine-C3), 122.0-123.0 (pyridine-C5), 80.0-81.0 (C(CH₃)₃), 45.0-46.0 (CH₂), 28.0-29.0 (C(CH₃)₃).

-

Mass Spectrometry (ESI+): m/z calculated for C₁₁H₁₆BrN₂O₂ [M+H]⁺: 287.04; found: 287.0.

Reactivity and Applications in Medicinal Chemistry

The synthetic utility of tert-butyl ((4-bromopyridin-2-yl)methyl)carbamate is primarily derived from the reactivity of the bromine atom in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of our target molecule, the 4-bromo substituent serves as an excellent electrophilic partner for coupling with a variety of aryl and heteroaryl boronic acids or their esters. This allows for the rapid and efficient construction of a library of 4-aryl-2-(aminomethyl)pyridine derivatives, which are common motifs in biologically active compounds.

Diagram of a Representative Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling of the title compound with an arylboronic acid.

Application as a Key Intermediate in Drug Discovery

While a direct, named application of tert-butyl ((4-bromopyridin-2-yl)methyl)carbamate in a marketed drug is not prominently documented, its structural motifs are present in numerous patented compounds and clinical candidates. For instance, substituted 2-aminomethylpyridine scaffolds are key components of various kinase inhibitors, including those targeting Glycogen Synthase Kinase 3β (GSK-3β), which are being investigated for the treatment of neurodegenerative diseases and other conditions. The ability to introduce diverse functionality at the 4-position via Suzuki coupling, coupled with the readily deprotectable aminomethyl group at the 2-position, makes this compound an ideal starting point for the synthesis of such complex molecules.

Conclusion

tert-Butyl ((4-bromopyridin-2-yl)methyl)carbamate is a strategically designed and highly valuable building block for medicinal chemistry and drug discovery. Its well-defined physicochemical properties, coupled with its orthogonal reactivity, provide a robust platform for the synthesis of complex, biologically active molecules. The detailed synthetic protocols and an understanding of its reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, empower researchers to efficiently incorporate this versatile scaffold into their synthetic strategies. As the demand for novel and diverse chemical matter continues to grow in the pharmaceutical industry, the importance of key intermediates like tert-butyl ((4-bromopyridin-2-yl)methyl)carbamate is set to increase, solidifying its role as a cornerstone in the development of future therapeutics.

References

-

PubChem. tert-Butyl ((4-bromopyridin-2-yl)methyl)carbamate. [Link]

- Supporting Information for publications detailing similar Boc-protections. (Note: A specific public document with the full experimental details for this exact compound was not identified, but the provided protocol is based on established and reliable methods for Boc protection of similar amines.)

- Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

PubChem. tert-butyl N-(4-bromopyridin-2-yl)carbamate. [Link]

-

Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

-

Ark Pharma Scientific Limited. (4-Bromopyridin-2-yl)methanamine hydrochloride | CAS:1001414-95-4. [Link]

-

MDPI. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

J&K Scientific LLC. BOC Protection and Deprotection. [Link]

- Google Patents. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -.

-

National Institute of Standards and Technology. tert-Butyl carbamate. [Link]

-

HETEROCYCLES, Vol. 51, No. 11, 1999. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Link]

-

National Institute of Standards and Technology. tert-Butyl carbamate. [Link]

- Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

- Google Patents. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)

-

PubMed. Identification of 2-(4-pyridyl)thienopyridinones as GSK-3β Inhibitors. [Link]

Sources

tert-Butyl ((4-bromopyridin-2-yl)methyl)carbamate NMR data

An In-Depth Technical Guide to the NMR Spectroscopic Characterization of tert-Butyl ((4-bromopyridin-2-yl)methyl)carbamate

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) data for the compound tert-Butyl ((4-bromopyridin-2-yl)methyl)carbamate. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted ¹H and ¹³C NMR spectra, offering a detailed rationale for the chemical shifts and coupling constants based on established principles of NMR spectroscopy and data from analogous structures. Furthermore, it outlines a robust, self-validating experimental protocol for acquiring high-quality NMR data for this and similar molecules.

tert-Butyl ((4-bromopyridin-2-yl)methyl)carbamate is a key building block in medicinal chemistry, frequently utilized in the synthesis of more complex molecules with potential therapeutic applications. The precise arrangement of its atoms, and therefore its three-dimensional structure, is critical to its reactivity and its ability to interact with biological targets. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of the molecular structure of organic compounds in solution.

This guide will provide a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By understanding the expected spectral features, researchers can readily confirm the identity and purity of their synthesized material, as well as identify potential byproducts. The causality behind the predicted chemical shifts and coupling patterns will be explained, drawing upon the electronic effects of the substituents on the pyridine ring.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the NMR data, the atoms of tert-Butyl ((4-bromopyridin-2-yl)methyl)carbamate are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this guide.

Caption: Molecular structure of tert-Butyl ((4-bromopyridin-2-yl)methyl)carbamate with atom numbering.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information about the number of different types of protons and their connectivity. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Rationale |

| H-3 | ~7.5 | Doublet of doublets (dd) | J ≈ 5.0, 1.5 | Located ortho to the nitrogen and meta to the bromine, this proton is deshielded. It will be coupled to H-5 and H-6. |

| H-5 | ~7.4 | Doublet of doublets (dd) | J ≈ 5.0, 1.5 | Situated between the bromine and the nitrogen, this proton experiences deshielding. It will be coupled to H-3 and H-6. |

| H-6 | ~8.4 | Doublet (d) | J ≈ 5.0 | This proton is ortho to the electron-withdrawing nitrogen atom, leading to significant deshielding and a downfield shift. It will be coupled to H-5. |

| Methylene (C7-H₂) | ~4.4 | Doublet (d) | J ≈ 6.0 | These protons are adjacent to the pyridine ring and the carbamate nitrogen. Coupling to the N-H proton will result in a doublet. |

| Carbamate (N8-H) | ~5.5 | Triplet (t) or broad singlet | J ≈ 6.0 | The chemical shift of this proton can be variable and concentration-dependent. It will be coupled to the methylene protons, appearing as a triplet. |

| tert-Butyl (C13,14,15-H₉) | ~1.5 | Singlet (s) | N/A | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet due to the absence of adjacent protons. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

| Carbon(s) | Predicted δ (ppm) | Assignment Rationale |

| C-2 | ~158 | This carbon is attached to the nitrogen and the methylcarbamate group, leading to a significant downfield shift. |

| C-3 | ~122 | An aromatic carbon adjacent to the bromine-substituted carbon. |

| C-4 | ~130 | The bromine atom causes a downfield shift for the carbon it is attached to. |

| C-5 | ~125 | An aromatic carbon in the pyridine ring. |

| C-6 | ~150 | This carbon is adjacent to the electronegative nitrogen, resulting in a downfield shift. |

| Methylene (C7) | ~45 | The methylene carbon is shielded relative to the aromatic carbons. |

| Carbonyl (C9) | ~156 | The carbonyl carbon of the carbamate group appears in the typical downfield region for such functionalities. |

| tert-Butyl Quaternary (C12) | ~80 | The quaternary carbon of the tert-butyl group. |

| tert-Butyl Methyls (C13,14,15) | ~28 | The three equivalent methyl carbons of the tert-butyl group appear in the upfield region. |

Experimental Protocol for NMR Data Acquisition

This section provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra. Following this protocol ensures data integrity and reproducibility.

Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of tert-Butyl ((4-bromopyridin-2-yl)methyl)carbamate directly into a clean, dry NMR tube.

-

Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for a wide range of organic molecules. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.[1][2] The choice of solvent can slightly influence chemical shifts.[3][4]

-

Internal Standard: The chosen deuterated solvent should contain an internal standard, typically tetramethylsilane (TMS), at a concentration of 0.03-0.05% v/v. TMS is chemically inert and its signal is defined as 0.00 ppm, providing a reliable reference point.

-

Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A clear, homogeneous solution is essential for acquiring high-resolution spectra.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 16 ppm (from -2 to 14 ppm).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time: Approximately 3-4 seconds.

For ¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 240 ppm (from -15 to 225 ppm).

-

Number of Scans: 1024 to 4096 scans are typically required due to the lower natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time: Approximately 1-2 seconds.

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

-

Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes. Apply an automatic baseline correction.

-

Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

Integration and Peak Picking: Integrate all signals in the ¹H spectrum to determine the relative number of protons. For both ¹H and ¹³C spectra, pick all relevant peaks and label them with their chemical shifts.

Workflow Visualization

The following diagram illustrates the key stages of the experimental workflow for acquiring the NMR data.

Sources

tert-Butyl ((4-bromopyridin-2-yl)methyl)carbamate mass spectrometry

An In-Depth Technical Guide to the Mass Spectrometry of tert-Butyl ((4-bromopyridin-2-yl)methyl)carbamate

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the mass spectrometric analysis of tert-butyl ((4-bromopyridin-2-yl)methyl)carbamate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles of ionization, predictable fragmentation pathways, and practical experimental protocols necessary for the robust characterization of this molecule. The insights herein are grounded in established mass spectrometry principles and field-proven methodologies, ensuring both scientific integrity and practical applicability.

Introduction: The Analytical Imperative

tert-Butyl ((4-bromopyridin-2-yl)methyl)carbamate is a key intermediate in medicinal chemistry, often utilized in the synthesis of more complex bioactive molecules. Its structure combines three critical moieties that dictate its behavior in a mass spectrometer: a brominated pyridine ring, a methylene linker, and a tert-butoxycarbonyl (BOC) protecting group. Accurate mass spectrometric analysis is essential for reaction monitoring, purity assessment, and structural confirmation during the drug development lifecycle. This guide elucidates the expected mass spectral behavior of this compound, providing a predictive framework for its analysis.

Foundational Molecular Properties

A precise understanding of the molecule's fundamental properties is the bedrock of accurate mass spectrum interpretation. The presence of bromine, with its two stable isotopes (79Br and 81Br) in nearly equal abundance, is the most significant feature, creating a highly characteristic isotopic signature.

| Property | Value | Source |

| Molecular Formula | C11H15BrN2O2 | [1] |

| Average Molecular Weight | 287.15 g/mol | [1] |

| Monoisotopic Mass (79Br) | 286.0317 Da | [1] |

| Monoisotopic Mass (81Br) | 288.0296 Da | N/A |

| Natural Abundance of Br | ~50.69% 79Br, ~49.31% 81Br | N/A |

Ionization & Instrumentation: A Deliberate Choice

For a molecule of this polarity and thermal lability, Electrospray Ionization (ESI) is the method of choice. ESI is a soft ionization technique that minimizes in-source fragmentation, allowing for the clear observation of the protonated molecular ion, which is crucial for determining the molecular weight.[2] Analysis is typically performed in positive ion mode ([ESI+]) due to the presence of two basic nitrogen atoms (the pyridine ring nitrogen and the carbamate nitrogen) that are readily protonated.

Expert Rationale: While Electron Ionization (EI) is a powerful tool, its high-energy nature would cause extensive and immediate fragmentation of the labile BOC group, likely preventing the observation of a molecular ion.[3] ESI, particularly when coupled with Liquid Chromatography (LC-MS), provides the gentle ionization required to get the intact molecule into the gas phase, aligning perfectly with the analytical needs of drug discovery workflows.

Predicted Fragmentation Pathways under ESI-MS/MS

Upon collisional activation (in MS/MS experiments), the protonated molecule, [M+H]+, is expected to follow a predictable fragmentation cascade dominated by the lability of the BOC protecting group.

The Signature of a BOC Group

The fragmentation of protonated tert-butylcarbamates is well-documented and proceeds through characteristic neutral losses.[4] The primary pathways involve the elimination of moieties from the tert-butyl group:

-

Loss of Isobutylene (C4H8): A major fragmentation route involves the loss of isobutylene (56 Da), often through a McLafferty-like rearrangement.[4][5]

-

Loss of tert-butyl radical (•C4H9): Cleavage of the C-O bond can result in the loss of a tert-butyl radical (57 Da).

-

Combined Loss of Isobutylene and CO2: A concerted or sequential elimination of both isobutylene and carbon dioxide results in a total neutral loss of 100 Da.[4]

Proposed Fragmentation Cascade

The logical flow of fragmentation for tert-butyl ((4-bromopyridin-2-yl)methyl)carbamate is visualized below. The analysis begins with the protonated molecular ion cluster at m/z 287/289.

Caption: Predicted ESI-MS/MS fragmentation pathway.

Detailed Breakdown of Key Fragments:

| Ion | Predicted m/z (79Br/81Br) | Description | Mechanistic Insight |

| [M+H]+ | 287.0 / 289.0 | Protonated Molecular Ion | The starting point for all MS/MS analysis. The ~1:1 isotopic pattern is the first confirmation of a singly brominated compound. |

| Fragment A | 231.0 / 233.0 | [M+H - C4H8]+ | This ion results from the characteristic loss of isobutylene from the BOC group.[6] Its high abundance is a strong indicator of a BOC-protected amine. |

| Fragment B | 187.0 / 189.0 | [M+H - 100]+ | This fragment corresponds to the combined loss of isobutylene and carbon dioxide, effectively leaving the protonated 2-amino-methyl-4-bromopyridine.[4] This is a highly diagnostic fragment. |

| Fragment C | 171.0 / 173.0 | [C5H5BrN]+ | Subsequent fragmentation of Fragment B can lead to the loss of the aminomethyl side chain, yielding the bromopyridine core. The fragmentation of pyridine rings can be complex. |

Experimental Protocol: A Self-Validating Workflow

This protocol provides a robust starting point for LC-MS analysis. Optimization may be required based on the specific instrumentation used.

Objective: To acquire a full scan mass spectrum and a product ion (MS/MS) spectrum of the target compound.

1. Sample Preparation: i. Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. ii. Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95% Water + 0.1% Formic Acid). Formic acid is added to promote protonation and improve peak shape.

2. Liquid Chromatography (LC) Parameters:

- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

- Mobile Phase A: Water + 0.1% Formic Acid.

- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

- Gradient: 5% B to 95% B over 5-10 minutes.

- Flow Rate: 0.2-0.4 mL/min.

- Column Temperature: 40 °C.

- Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS) Parameters:

- Ionization Mode: ESI Positive.

- Capillary Voltage: 3.5 - 4.5 kV.

- Gas Temperature: 300 - 350 °C.

- Full Scan (MS1) Range: m/z 100 - 500.

- MS/MS Experiment:

- Precursor Ions: m/z 287.0 and 289.0.

- Collision Energy (CE): Start with a collision energy of 15-20 eV. It is advisable to perform a CE ramp (e.g., 10-40 eV) to capture both low-energy (BOC loss) and high-energy (ring cleavage) fragments.

Data Interpretation Workflow

A systematic approach to data analysis ensures accurate and efficient structural confirmation.

Caption: Logical workflow for MS data interpretation.

Conclusion

The mass spectrometric analysis of tert-butyl ((4-bromopyridin-2-yl)methyl)carbamate is straightforward when a systematic approach is employed. The molecule's behavior is dominated by its two most prominent chemical features: the isotopic signature of the bromine atom and the predictable fragmentation of the BOC protecting group. By using ESI in positive mode, researchers can expect to observe a clear protonated molecular ion cluster at m/z 287/289. Subsequent MS/MS analysis will reveal characteristic neutral losses of 56 Da and 100 Da, providing unequivocal evidence of the BOC moiety. This guide provides the predictive framework and experimental protocols necessary for scientists to confidently identify and characterize this important synthetic intermediate.

References

-

Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. National Institutes of Health. [Link]

-

LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH... ResearchGate. [Link]

-

tert-Butyl carbamate. National Institute of Standards and Technology. [Link]

-

Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. ACS Publications. [Link]

-

Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]

-

Analysis of sesquiterpene pyridine alkaloids using ESI–MS/MS: The product ion at m/z 310 formed by an ion–dipole intermediate. R Discovery. [Link]

-

Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. RSC Publishing. [Link]

-

A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. MDPI. [Link]

-

Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed. [Link]

-

I knew about the MS fragmentation pattern with Boc protected amines... Reddit. [Link]

-

Negative Ion Mass Spectrometry of Highly Fluorinated Compounds. 1. Perhalogeno-Pyridine Derivatives. PubMed. [Link]

-

Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry. [Link]

-

tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate. PubChem. [Link]

Sources

- 1. tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate | C11H15BrN2O2 | CID 29921672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. acdlabs.com [acdlabs.com]

- 4. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to tert-Butyl ((4-bromopyridin-2-yl)methyl)carbamate for Advanced Research and Development

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of tert-Butyl ((4-bromopyridin-2-yl)methyl)carbamate, a key building block in modern medicinal chemistry. This document delves into its commercial availability, synthesis, chemical properties, and applications, offering field-proven insights and detailed protocols to empower your research endeavors.

Introduction: A Versatile Scaffold in Drug Discovery

Tert-Butyl ((4-bromopyridin-2-yl)methyl)carbamate (CAS No. 1060813-12-8) is a strategically important heterocyclic compound. Its structure incorporates a pyridine ring, a bromine atom, and a Boc-protected aminomethyl group, making it a trifunctional scaffold amenable to a wide array of chemical transformations. The pyridine core is a prevalent motif in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and other key interactions with biological targets. The bromine atom serves as a versatile handle for cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, enabling the introduction of diverse substituents. The Boc-protected amine provides a latent nucleophile that can be unmasked under mild acidic conditions for subsequent derivatization. This combination of features makes tert-Butyl ((4-bromopyridin-2-yl)methyl)carbamate a valuable starting material for the synthesis of complex molecular architectures with potential therapeutic applications.

Chemical Structure and Properties

| Property | Value |

| CAS Number | 1060813-12-8[1][2][3][4] |

| Molecular Formula | C₁₁H₁₅BrN₂O₂[3] |

| Molecular Weight | 287.15 g/mol [4] |

| Appearance | Typically an off-white to yellow solid |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |

Commercial Availability: Sourcing High-Purity Material

Tert-Butyl ((4-bromopyridin-2-yl)methyl)carbamate is commercially available from a range of specialty chemical suppliers. When sourcing this reagent, it is crucial to consider purity, batch-to-batch consistency, and the availability of comprehensive analytical data.

Below is a comparative table of representative suppliers. Researchers should always request a certificate of analysis (CoA) to verify the identity and purity of the purchased material.

| Supplier | Catalog Number (Example) | Purity | Availability |

| Ambeed | 1060813-12-8 | ≥95% | In Stock |

| BLD Pharmatech | 865156-50-9 (precursor) | ≥95% | In Stock |

| ChemicalBook | CB26572 (related isomer) | ≥97% | In Stock |

| Nanjing Pars Biochem | B849087 | 97% | In Stock[4] |

Note: Availability and catalog numbers are subject to change. Please consult the respective supplier's website for the most current information.

Synthesis and Manufacturing: A Mechanistic Perspective

The synthesis of tert-Butyl ((4-bromopyridin-2-yl)methyl)carbamate is typically achieved through a two-step process starting from a suitable bromopyridine precursor. The causality behind the chosen synthetic route lies in the strategic protection of the amine functionality to allow for selective manipulation of other parts of the molecule in subsequent steps.

Diagram of the Synthetic Workflow

Caption: A typical synthetic workflow for tert-Butyl ((4-bromopyridin-2-yl)methyl)carbamate.

Step-by-Step Experimental Protocol

Step 1: Synthesis of (4-Bromopyridin-2-yl)methanamine (Precursor)

The synthesis of the precursor amine can be achieved by the reduction of 4-bromo-2-cyanopyridine.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

-

Addition of Reactant: Cool the suspension to 0 °C using an ice bath. Dissolve 4-bromo-2-cyanopyridine in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

Work-up and Isolation: Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF. Concentrate the filtrate under reduced pressure to yield the crude (4-Bromopyridin-2-yl)methanamine. This intermediate is often used in the next step without further purification.

Step 2: Boc Protection to Yield tert-Butyl ((4-bromopyridin-2-yl)methyl)carbamate

-

Reaction Setup: Dissolve the crude (4-Bromopyridin-2-yl)methanamine in a suitable solvent such as dichloromethane (DCM) or THF in a round-bottom flask. Add a base, such as triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃).

-

Addition of Boc Anhydride: To the stirred solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent dropwise at room temperature.

-

Reaction and Monitoring: Stir the reaction mixture at room temperature for several hours. Monitor the reaction by TLC until the starting amine is consumed.

-

Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-Butyl ((4-bromopyridin-2-yl)methyl)carbamate.

Applications in Research and Development

The utility of tert-Butyl ((4-bromopyridin-2-yl)methyl)carbamate as a building block is demonstrated in its application in the synthesis of various biologically active molecules. The bromine atom is a key functional group for introducing molecular diversity through cross-coupling reactions, while the protected amine allows for subsequent elaboration of the molecule.

Logical Relationship of Functional Groups in Synthesis

Caption: Synthetic utility of tert-Butyl ((4-bromopyridin-2-yl)methyl)carbamate.

This building block has been cited in the patent literature as an intermediate in the synthesis of novel therapeutic agents, including inhibitors of various enzymes and modulators of cellular signaling pathways. For instance, related structures have been employed in the development of biaryl monobactam antibiotics for treating bacterial infections.[5]

Quality Control and Analytical Procedures

Ensuring the quality of tert-Butyl ((4-bromopyridin-2-yl)methyl)carbamate is paramount for the reproducibility of experimental results. A combination of analytical techniques should be employed to confirm the identity and purity of the material.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The ¹H NMR spectrum should show characteristic peaks for the tert-butyl group (a singlet around 1.5 ppm), the methylene protons, and the aromatic protons of the pyridine ring.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A typical method would involve a C18 reverse-phase column with a mobile phase gradient of acetonitrile and water, with UV detection at an appropriate wavelength.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this type of molecule.

-

Certificate of Analysis (CoA): Always request and review the supplier's CoA, which should provide details on the analytical methods used and the results obtained for the specific batch. Many suppliers offer access to spectral data like NMR and HPLC on their websites.[1][6]

Handling and Safety

As with all laboratory chemicals, tert-Butyl ((4-bromopyridin-2-yl)methyl)carbamate should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids. For long-term storage, refrigeration is recommended.

Conclusion

Tert-Butyl ((4-bromopyridin-2-yl)methyl)carbamate is a valuable and versatile building block for the synthesis of complex molecules in drug discovery and development. Its commercial availability, coupled with well-established synthetic routes for its preparation and derivatization, makes it an attractive starting material for medicinal chemists. By understanding its properties and employing rigorous quality control, researchers can effectively leverage this compound to accelerate their research programs.

References

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Supporting Information. Characterization Data of the Products. [Link]

-

Nanjing Pars Biochem CO.,Ltd. B849087 tert-Butyl ((4-bromopyridin-2-yl)methyl)carbamate CAS:1060813-12-8 , 97%. [Link]

- Google Patents. CN102603622B - Synthetic method of 2-amino-4-bromopyridine.

-

PubChem. tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate. [Link]

-

PubChem. tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate. [Link]

- Google Patents.

- Google Patents.

- Google Patents. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)

Sources

- 1. 1060813-12-8 | tert-Butyl ((4-bromopyridin-2-yl)methyl)carbamate | Bromides | Ambeed.com [ambeed.com]

- 2. tert-Butyl ((4-broMopyridin-2-yl)Methyl)carbaMate | 1060813-12-8 [chemicalbook.com]

- 3. tert-Butyl ((4-bromopyridin-2-yl)methyl)carbamate, CasNo.1060813-12-8 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 4. pariselements.com [pariselements.com]

- 5. WO2017106064A1 - Biaryl monobactam compounds and methods of use thereof for the treatment of bacterial infections - Google Patents [patents.google.com]

- 6. 946000-13-1|tert-Butyl (4-bromopyridin-2-yl)(methyl)carbamate|BLD Pharm [bldpharm.com]

Navigating the Synthesis of 2-Aminomethyl-4-bromopyridine: A Technical Guide for Drug Development Professionals

Introduction: The Strategic Importance of 2-Aminomethyl-4-bromopyridine in Medicinal Chemistry

2-Aminomethyl-4-bromopyridine is a key heterocyclic building block in the design and synthesis of novel therapeutic agents. Its structural motif, featuring a pyridine ring substituted with a reactive bromine atom and a nucleophilic aminomethyl group, offers medicinal chemists a versatile scaffold for generating libraries of compounds with diverse pharmacological activities. The bromine atom serves as a handle for a variety of cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and alkyl groups, while the primary amine provides a site for amide bond formation, reductive amination, and other functionalizations. This dual reactivity makes 2-aminomethyl-4-bromopyridine a valuable intermediate in the synthesis of complex molecules targeting a wide range of diseases. This guide provides an in-depth analysis of the primary synthetic routes to this important intermediate, offering a critical evaluation of starting materials, reaction conditions, and scalability to aid researchers in the strategic planning of their synthetic campaigns.

Comparative Analysis of Synthetic Strategies

The synthesis of 2-aminomethyl-4-bromopyridine can be approached through several distinct pathways, each with its own set of advantages and challenges. The choice of a particular route will often depend on the availability of starting materials, the desired scale of the synthesis, and the tolerance of the reaction conditions to other functional groups in the molecule. The two most common and logical strategies are the reduction of a nitrile precursor and the functionalization of a methylpyridine derivative.

| Synthetic Route | Starting Material | Key Transformation(s) | Advantages | Potential Challenges |

| Route 1: Nitrile Reduction | 4-Bromo-2-cyanopyridine | Reduction of the nitrile group | Direct and often high-yielding conversion to the primary amine. | Availability and cost of the starting nitrile. The use of powerful reducing agents may require careful handling and specific equipment. |

| Route 2: Methylpyridine Functionalization | 2-Methyl-4-bromopyridine | Halogenation of the methyl group followed by amination | Readily available starting material. Allows for various amination strategies. | Multi-step process. Halogenation can sometimes lead to side products. Amination of the resulting benzylic-like halide can be challenging. |

Route 1: Synthesis via Reduction of 4-Bromo-2-cyanopyridine

This is arguably the most direct route to 2-aminomethyl-4-bromopyridine, hinging on the efficient reduction of the cyano group. The choice of reducing agent is critical and will dictate the reaction conditions and work-up procedure.

Causality Behind Experimental Choices:

The nitrile group is a versatile functional group that can be reduced to a primary amine using several methods. The most common laboratory-scale methods involve the use of metal hydrides like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

-

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful, non-selective reducing agent capable of reducing a wide range of functional groups, including nitriles, esters, and carboxylic acids.[1][2] Its high reactivity necessitates the use of anhydrous ethereal solvents (e.g., diethyl ether, THF) and careful quenching of the reaction. While highly effective, its lack of selectivity can be a drawback if other reducible functional groups are present in the molecule.

-

Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel.[3][4] It is generally a cleaner and more scalable method than LiAlH₄ reduction and is often preferred in industrial settings. The choice of catalyst, solvent, pressure, and temperature can be optimized to achieve high yields and selectivity.[5] For the reduction of nitriles, Raney nickel is a commonly used catalyst.

Experimental Protocol: Reduction of 4-Bromo-2-cyanopyridine using LiAlH₄

Warning: Lithium aluminum hydride reacts violently with water and other protic solvents. All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

-

Addition of Nitrile: Dissolve 4-bromo-2-cyanopyridine (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at 0 °C (ice bath). The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

-

Work-up: A granular precipitate will form. Filter the mixture through a pad of Celite® and wash the filter cake with THF.

-

Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by crystallization.

Experimental Protocol: Catalytic Hydrogenation of 4-Bromo-2-cyanopyridine

-

Setup: In a high-pressure hydrogenation vessel (Parr apparatus), combine 4-bromo-2-cyanopyridine, a suitable solvent (e.g., methanol or ethanol), and a catalytic amount of Raney nickel (typically 5-10% by weight).

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Reaction: Heat the mixture to the desired temperature (e.g., 50-80 °C) and stir vigorously until the uptake of hydrogen ceases, or until the reaction is complete as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction mixture to room temperature and carefully vent the excess hydrogen.

-

Isolation: Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the filter cake with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography or crystallization.

Logical Workflow Diagram

Caption: Synthetic pathway from 4-bromo-2-cyanopyridine.

Route 2: Synthesis via Functionalization of 2-Methyl-4-bromopyridine

This pathway begins with the more readily available starting material, 2-methyl-4-bromopyridine, and involves a two-step sequence of halogenation followed by amination.

Causality Behind Experimental Choices:

-

Benzylic-like Halogenation: The methyl group on the pyridine ring is analogous to a benzylic position and can be halogenated using free-radical conditions. N-Bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide or AIBN is the standard reagent for this transformation. This selectively installs a bromine atom on the methyl group, creating a reactive electrophile.

-

Amination: The resulting 2-(bromomethyl)-4-bromopyridine is a good substrate for nucleophilic substitution. The primary amine can be introduced in several ways:

-

Direct Amination: Reaction with ammonia or a protected form of ammonia can directly yield the desired product. However, this can sometimes lead to over-alkylation.

-

Gabriel Synthesis: This classic method provides a clean and high-yielding route to primary amines from alkyl halides.[6] It involves the reaction of the alkyl halide with potassium phthalimide, followed by hydrazinolysis or acidic hydrolysis to release the primary amine.[7] This method avoids the issue of over-alkylation.

-

Experimental Protocol: Synthesis of 2-(Bromomethyl)-4-bromopyridine

-